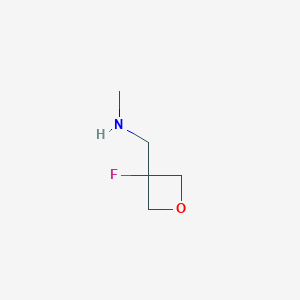

(3-Fluoro-oxetan-3-ylmethyl)methylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1-(3-fluorooxetan-3-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO/c1-7-2-5(6)3-8-4-5/h7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROICACOSFXBKRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1(COC1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

119.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(3-Fluoro-oxetan-3-ylmethyl)methylamine structure elucidation

An In-depth Technical Guide to the Structure Elucidation of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Abstract

The oxetane motif is of growing importance in medicinal chemistry, valued for its ability to serve as a polar, metabolically stable, and synthetically tractable isostere for other functional groups. The introduction of fluorine to the oxetane ring, as in this compound, further modulates physicochemical properties such as lipophilicity and basicity, making it a desirable building block in drug discovery. However, the unique stereoelectronic properties of the fluoro-oxetane moiety necessitate a rigorous and multi-faceted approach to its structural characterization. This guide provides a comprehensive framework for the unambiguous structure elucidation of this compound, leveraging a suite of modern analytical techniques. We detail the rationale behind experimental choices, present step-by-step protocols, and demonstrate how the integration of data from mass spectrometry, multi-nuclear NMR, and infrared spectroscopy leads to a self-validating and conclusive structural assignment.

Introduction: The Strategic Value of the Fluoro-Oxetane Moiety

The 3-fluoro-oxetane ring is a privileged structural motif in modern drug design. Its incorporation into a molecule can lead to improved metabolic stability, enhanced binding affinity, and favorable alterations in pKa, all of which are critical parameters in optimizing drug candidates. The target molecule, this compound, combines this valuable ring system with a primary amine, a key functional group for further chemical elaboration and for mediating interactions with biological targets.

Given the subtle yet significant impact of fluorine on electronic and steric environments, verifying the precise structure—including the location of the fluorine atom and the connectivity of the methylamine side chain—is of paramount importance. Any ambiguity could lead to erroneous structure-activity relationship (SAR) interpretations and wasted resources in the drug development pipeline. This guide, therefore, outlines a systematic and robust workflow for the definitive characterization of this novel building block.

Analytical Workflow: A Multi-Technique Strategy

The cornerstone of modern structure elucidation is the synergistic use of multiple analytical techniques. No single method provides all the necessary information, but together they offer a complete picture of the molecular architecture. Our strategy relies on three pillars: Mass Spectrometry (MS) to determine molecular mass and formula, Nuclear Magnetic Resonance (NMR) spectroscopy to map the covalent framework, and Infrared (IR) spectroscopy to identify key functional groups.

Figure 1: A comprehensive workflow for the structure elucidation of this compound, emphasizing the integration of multiple analytical techniques for a conclusive result.

Mass Spectrometry: Determining the Molecular Blueprint

3.1. Rationale

High-Resolution Mass Spectrometry (HRMS) is the first-line technique for any newly synthesized compound. Its primary role is to provide an extremely accurate mass measurement of the parent ion, which allows for the unambiguous determination of the molecular formula. This is a critical validation step that confirms the elemental composition of the molecule.

3.2. Expected Results

The molecular formula for this compound is C₅H₁₀FNO.

-

Calculated Exact Mass: 119.0746 g/mol

-

Expected Ionization: Using electrospray ionization (ESI) in positive mode, the expected ion would be the protonated species [M+H]⁺.

-

Expected [M+H]⁺: 120.0824 m/z

An experimentally observed mass within a narrow tolerance (typically < 5 ppm) of the calculated value provides high confidence in the molecular formula.

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₅H₁₀FNO |

| Exact Mass (M) | 119.0746 |

| Ionization Mode | ESI Positive |

| Observed Ion [M+H]⁺ | 120.0824 |

| Required Mass Accuracy | < 5 ppm |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR is the most powerful technique for determining the precise structure of an organic molecule in solution. For this specific compound, a suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is essential for an unambiguous assignment.

4.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

-

Oxetane Protons (CH₂): The four protons on the oxetane ring are diastereotopic due to the adjacent stereocenter created by the fluorine atom. They are expected to appear as complex multiplets, likely in the range of 4.5-5.0 ppm. The geminal and vicinal couplings, including couplings to fluorine, will contribute to this complexity.

-

Methylene Protons (CH₂N): The two protons of the methylene bridge adjacent to the nitrogen are also expected to be diastereotopic and will likely show coupling to the nearby fluorine atom (²JHF), appearing as a doublet of doublets or a more complex multiplet around 3.0-3.5 ppm.

-

Methyl Protons (CH₃): The methyl group on the nitrogen will appear as a singlet around 2.4-2.6 ppm, though it may show a small long-range coupling to the N-H proton.

-

Amine Proton (NH): This proton will appear as a broad singlet, and its chemical shift is highly dependent on concentration and solvent. It can be confirmed by a D₂O exchange experiment, where the peak disappears.

4.2. ¹⁹F NMR Spectroscopy

Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is a simple yet powerful experiment.

-

Expected Signal: A single resonance is expected. Its chemical shift will be highly informative. For a tertiary alkyl fluoride, this is often in the range of -170 to -190 ppm (relative to CFCl₃).

-

Coupling Information: The signal may appear as a multiplet due to couplings to the adjacent protons on the oxetane ring and the methylene bridge. This provides direct evidence of the fluorine's location.

4.3. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. The key feature will be the large one-bond carbon-fluorine coupling (¹JCF).

-

Quaternary Carbon (C-F): This carbon will show the most significant effect from the fluorine atom. It is expected to appear as a doublet with a very large coupling constant (¹JCF ≈ 180-250 Hz) in the range of 90-100 ppm.

-

Oxetane Carbons (CH₂O): The two equivalent methylene carbons attached to the oxygen will also be split into doublets due to two-bond coupling with fluorine (²JCF ≈ 20-30 Hz). They are expected around 75-85 ppm.

-

Methylene Carbon (CH₂N): This carbon will also exhibit a two-bond coupling to fluorine (²JCF ≈ 15-25 Hz) and will likely resonate around 50-60 ppm.

-

Methyl Carbon (CH₃): The methyl carbon should appear as a singlet around 35-45 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Couplings

| Atom(s) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key Couplings |

| CH ₂-O | ~4.5 - 5.0 (m) | ~75 - 85 (d) | ²JCF, ²JHH, ³JHH, ³JHF |

| C -F | - | ~90 - 100 (d) | ¹JCF (large) |

| C H₂-N | ~3.0 - 3.5 (m) | ~50 - 60 (d) | ²JHF, ²JHH, ³JHH |

| N-H | broad singlet | - | - |

| N-CH ₃ | ~2.4 - 2.6 (s) | ~35 - 45 (s) | - |

(d = doublet, s = singlet, m = multiplet)

4.4. 2D NMR for Unambiguous Connectivity

While 1D NMR provides a wealth of information, 2D NMR experiments are required to piece the puzzle together definitively.

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). It will be crucial for tracing the proton connectivity within the oxetane ring and confirming the relationship between the ring protons and the methylene bridge protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It is the most reliable way to assign the carbon resonances based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for confirming the overall framework. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would confirm the structure are:

-

Correlation from the protons of the CH₂ N group to the quaternary C -F carbon.

-

Correlation from the protons of the CH₂ N group to the C H₃ carbon.

-

Correlations from the oxetane ring protons to the quaternary C -F carbon and the CH₂ N carbon.

-

Figure 2: A diagram illustrating the key expected HMBC correlations that would unambiguously confirm the connectivity between the methylamine side chain and the 3-fluoro-oxetanone core.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and simple technique used to confirm the presence of key functional groups.

-

N-H Stretch: A moderate to weak absorption is expected in the 3300-3500 cm⁻¹ region, characteristic of a secondary amine.

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.

-

C-O Stretch: A strong, characteristic absorption for the oxetane ether linkage is expected in the 1150-1050 cm⁻¹ region.

-

C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ region. This may overlap with the C-O stretch, but the intensity of this region will be a key indicator.

Experimental Protocols

6.1. Protocol for High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid to promote protonation.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Method: Infuse the sample directly or via LC injection. Acquire data in positive ion mode (ESI+).

-

Data Analysis: Determine the m/z of the most abundant ion. Use the instrument software to calculate the elemental composition and compare the measured mass to the theoretical mass for [C₅H₁₀FNO + H]⁺. The mass error should be less than 5 ppm.

6.2. Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Acquire a standard ¹H spectrum. Integrate all peaks and assign chemical shifts.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR: Acquire a standard proton-decoupled ¹⁹F spectrum.

-

2D NMR (COSY, HSQC, HMBC): Run standard gradient-selected 2D experiments. Optimize acquisition and processing parameters according to the manufacturer's recommendations.

-

Data Analysis: Use NMR processing software to analyze the 1D and 2D spectra. Use the HSQC to assign carbons, the COSY to establish proton-proton networks, and the HMBC to piece together the final molecular skeleton.

Conclusion

The structural elucidation of this compound is a clear example of the necessity for a rigorous, multi-technique analytical approach in modern chemical research. While its structure may seem simple at first glance, the potential for isomeric impurities and the subtle electronic effects of the fluoro-oxetane moiety demand an unambiguous and thorough characterization. By integrating the precise mass and formula from HRMS, the detailed connectivity map from a suite of NMR experiments, and the functional group confirmation from IR spectroscopy, researchers can have absolute confidence in the structure of this valuable building block. This confidence is the bedrock upon which successful drug discovery programs are built.

An In-depth Technical Guide to the Predicted ¹H and ¹⁹F NMR Spectral Data of (3-Fluoro-oxetan-3-ylmethyl)methylamine

Abstract

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra for the novel compound (3-Fluoro-oxetan-3-ylmethyl)methylamine. As direct empirical data for this specific molecule is not publicly available, this document synthesizes foundational NMR principles and spectral data from analogous chemical structures to construct a reliable, in-depth forecast of its key spectral features. We will delve into the theoretical underpinnings of chemical shifts (δ), spin-spin coupling constants (J-values), and signal multiplicities. This guide is intended for researchers in synthetic chemistry, medicinal chemistry, and drug development, offering a robust framework for the structural verification and analysis of this and similar fluorinated oxetane derivatives.

Introduction: The Structural Significance of Fluorinated Oxetanes

The oxetane ring is a valuable four-membered heterocyclic motif in modern medicinal chemistry. Its incorporation into drug candidates can modulate critical physicochemical properties such as solubility, metabolic stability, and lipophilicity. The introduction of a fluorine atom, particularly on a quaternary center as in this compound, imparts unique conformational constraints and electronic properties. Fluorine's high electronegativity and the steric demand of the aminomethyl substituent create a distinct and complex stereoelectronic environment.

NMR spectroscopy is the quintessential tool for the unambiguous structural elucidation of such complex organic molecules. The presence of the magnetically active ¹⁹F nucleus, in addition to ¹H, provides a powerful dual-probe system for detailed structural analysis.[1][2] This guide will systematically deconstruct the molecule to predict the chemical shifts and coupling patterns that define its NMR fingerprint.

Experimental Protocols: Acquiring High-Fidelity NMR Spectra

To obtain high-quality spectra for this compound, a standardized and rigorous experimental approach is paramount. The following protocols represent a self-validating system for ensuring data accuracy and reproducibility.

Sample Preparation

-

Solvent Selection : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a suitable first choice due to its common usage and ability to dissolve a wide range of organic compounds. For studies involving the amine (N-H) proton, Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to slow down proton exchange.

-

Internal Standard : For precise chemical shift referencing, add a small amount of tetramethylsilane (TMS) to the CDCl₃ solution, which is defined as 0.00 ppm for ¹H NMR. For ¹⁹F NMR, an external or internal reference such as trichlorofluoromethane (CFCl₃) at 0.00 ppm or hexafluorobenzene (C₆F₆) at -164.9 ppm can be used.[2][3]

-

Filtration : To remove any particulate matter that could degrade spectral resolution, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)

The following are recommended starting parameters, which should be optimized for the specific instrument and sample.[4][5]

| Parameter | ¹H NMR Specification | ¹⁹F NMR Specification | Rationale |

| Pulse Program | zg30 or zgesgp (with solvent suppression) | zgfhigqn (¹H-decoupled)[6] | Standard single-pulse excitation is sufficient for ¹H. Inverse-gated ¹H decoupling for ¹⁹F simplifies the spectrum to singlets/multiplets arising only from F-F coupling (not present here), improving signal-to-noise and simplifying analysis.[5][7] |

| Spectral Width | 12 ppm (centered around 5 ppm) | 250 ppm (centered around -150 ppm) | The wide chemical shift range of ¹⁹F necessitates a broader spectral window to ensure all signals are captured.[8][9] |

| Acquisition Time | 2-4 seconds | 1-2 seconds | Balances resolution with experiment time. |

| Relaxation Delay (D1) | 2-5 seconds | 5-10 seconds | A longer delay, particularly for ¹⁹F, ensures full relaxation of nuclei, which is crucial for accurate signal integration.[10] |

| Number of Scans | 8-16 | 32-64 | The lower gyromagnetic ratio and wider chemical shift range of ¹⁹F often require more scans to achieve a comparable signal-to-noise ratio to ¹H. |

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

The structure of this compound presents five distinct proton environments. The analysis must account for diastereotopicity in the oxetane ring and complex spin-spin coupling with the fluorine atom.

Summary of Predicted ¹H Signals

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Hₐ (Oxetane CH₂) | ~4.7 - 4.9 | Doublet of Doublets (dd) | ²J(Ha-Hb) ≈ 7-9 Hz, ³J(Ha-F) ≈ 2-4 Hz | 2H |

| Hₑ (Oxetane CH₂) | ~4.5 - 4.7 | Doublet of Doublets (dd) | ²J(Hb-Ha) ≈ 7-9 Hz, ³J(Hb-F) ≈ 20-25 Hz | 2H |

| Hₙ (Aminomethyl CH₂) | ~2.9 - 3.1 | Doublet (d) | ³J(Hn-F) ≈ 20-25 Hz | 2H |

| Hₘ (N-Methyl CH₃) | ~2.4 - 2.6 | Singlet (s) | - | 3H |

| Hₙ₋ₕ (Amine NH) | ~1.0 - 3.0 | Broad Singlet (br s) | - | 1H |

Detailed Signal Analysis

-

Oxetane Protons (Hₐ, Hₑ) : The four protons on the oxetane ring are chemically equivalent in pairs but magnetically non-equivalent due to their relationship to the fluorine atom. The protons on C2 and C4 are diastereotopic.

-

The typical chemical shift for oxetane protons is around 4.65 ppm for those adjacent to the oxygen and 2.61 ppm for the other methylene protons.[11] The fluorine atom's electron-withdrawing effect will deshield all ring protons, shifting them downfield.

-

These protons will appear as two distinct signals, each integrating to 2H.

-

Each signal will be a doublet of doublets. The splitting arises from geminal coupling to the other proton on the same carbon (²J(H-H)) and vicinal coupling to the fluorine atom (³J(H-F)).

-

The magnitude of ³J(H-F) coupling is highly dependent on the dihedral angle (Karplus relationship). One proton (likely Hₑ, with a smaller dihedral angle to F) will exhibit a large coupling constant (20-25 Hz), while the other (Hₐ, with a larger angle) will show a smaller coupling (2-4 Hz).[12]

-

-

Aminomethyl Protons (Hₙ) : These two protons are adjacent to the nitrogen and three bonds away from the fluorine atom.

-

N-Methyl Protons (Hₘ) : This signal will be the most straightforward.

-

Amine Proton (Hₙ₋ₕ) : The chemical shift of the N-H proton is highly variable and depends on solvent, concentration, and temperature.[16]

Predicted ¹⁹F NMR Spectral Data (376 MHz, CDCl₃, ¹H-Decoupled)

The ¹⁹F spectrum provides a direct window into the electronic environment of the fluorine atom. While a ¹H-coupled spectrum would be exceedingly complex, a ¹H-decoupled spectrum simplifies the analysis significantly.

Summary of Predicted ¹⁹F Signal

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| C-F | ~ -140 to -160 | Singlet | - |

Detailed Signal Analysis

-

Chemical Shift : The ¹⁹F chemical shift is highly sensitive to its environment. For a fluorine atom on a tertiary alkyl carbon within a strained ring, the chemical shift is predicted to be significantly upfield relative to the CFCl₃ standard.[9][18] The range of -140 to -160 ppm is a reasoned estimate based on data for similar fluoroalkanes.[18]

-

Multiplicity (¹H-Decoupled) : In a ¹H-decoupled experiment, all couplings to protons are removed. Since there are no other fluorine atoms in the molecule, the signal will appear as a sharp singlet .

-

Multiplicity (¹H-Coupled) : If the spectrum were acquired without proton decoupling, the ¹⁹F signal would be a complex multiplet. It would be split by the four oxetane protons (two different ³J(F-H) values) and the two aminomethyl protons (one ³J(F-H) value). The theoretical multiplicity would be a triplet of triplets of triplets, though in practice, overlapping lines would likely result in an unresolvable complex multiplet. This complexity underscores the utility of ¹H-decoupled ¹⁹F experiments for initial analysis.[19]

Visualization of Key Structural Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflow and the intramolecular interactions governing the NMR spectra.

Caption: Experimental workflow for NMR data acquisition and analysis.

Caption: Predicted through-bond J-coupling pathways to the ¹⁹F nucleus.

Conclusion

This guide presents a detailed, predictive framework for the ¹H and ¹⁹F NMR spectra of this compound. The key predictive features are the diastereotopic oxetane protons, which appear as two distinct doublets of doublets due to geminal H-H and vicinal H-F coupling, and a characteristic doublet for the aminomethyl protons, also arising from a strong three-bond coupling to fluorine. The ¹⁹F spectrum is anticipated to show a single, sharp peak in a ¹H-decoupled experiment. These predictions, grounded in established NMR principles and data from analogous structures, provide a robust template for any researcher synthesizing or working with this compound, enabling confident and accurate structural verification. Further confirmation of these assignments could be achieved through 2D NMR experiments such as COSY (H-H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

References

- 1. NMR Periodic Table: Fluorine NMR [imserc.northwestern.edu]

- 2. azom.com [azom.com]

- 3. colorado.edu [colorado.edu]

- 4. Protocols | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 5. benchchem.com [benchchem.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19Flourine NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. web.pdx.edu [web.pdx.edu]

- 14. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. organicchemistrydata.org [organicchemistrydata.org]

- 16. compoundchem.com [compoundchem.com]

- 17. scispace.com [scispace.com]

- 18. 19F [nmr.chem.ucsb.edu]

- 19. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (3-Fluoro-oxetan-3-ylmethyl)methylamine for Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Fluorinated Oxetanes in Modern Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to enhance a range of pharmacokinetic and physicochemical properties.[1] Among the various fluorinated motifs, 3-substituted fluorinated oxetanes have garnered significant attention for their unique ability to act as bioisosteres for commonly used functional groups, such as gem-dimethyl or carbonyl groups.[2] The introduction of the strained oxetane ring, coupled with the high electronegativity of fluorine, can profoundly influence a molecule's aqueous solubility, lipophilicity, metabolic stability, and conformational preference.[2] (3-Fluoro-oxetan-3-ylmethyl)methylamine stands as a key building block in this class, offering a synthetically accessible scaffold for the development of novel therapeutics. This guide provides an in-depth technical overview of its properties, commercial availability, synthesis, and applications in drug discovery.

Physicochemical Properties and Structural Attributes

This compound, with the CAS number 1416323-10-8, possesses a unique combination of structural features that make it an attractive component in drug design.[3] The presence of the fluorine atom at the 3-position of the oxetane ring significantly impacts the molecule's electronic properties and basicity.

| Property | Value | Source |

| CAS Number | 1416323-10-8 | [3][4] |

| Molecular Formula | C5H10FNO | ChemicalBook |

| Molecular Weight | 119.14 g/mol | ChemicalBook |

| Appearance | Not specified, likely a liquid | General chemical intuition |

| Boiling Point | Not specified | |

| Density | Not specified | |

| Solubility | Expected to have improved aqueous solubility compared to non-fluorinated analogs | [2] |

| pKa | The presence of the oxetane is known to reduce the basicity (pKa) of the amine group compared to acyclic or other cycloalkane-substituted amines. Fluorination further decreases the pKa. | [5][6] |

The key structural attributes of this compound and their implications in drug design are visualized in the diagram below.

Caption: Key attributes of this compound.

Commercial Availability

This compound is available from a number of commercial suppliers, primarily catering to the research and development sector. When sourcing this compound, it is crucial to verify the purity and analytical data provided by the supplier.

Table of Commercial Suppliers:

| Supplier | Purity | Quantity | Notes |

| Sigma-Aldrich | Not specified | Inquire | Available through their AChemBlock partner. |

| AChemBlock | 97% | Inquire | Provides some safety information (H and P statements). |

| Aladdin Scientific | min 97% | 100 mg | States the product is for professional research use only.[1] |

| Aribo Biotechnology | Not specified | Inquire | Pricing information is available on their website.[7] |

| ChemicalBook | Not specified | Inquire | Aggregates information from various suppliers.[3][4] |

| Apollo Scientific | Not specified | Inquire | Provides a safety data sheet for a related compound, (3-(3-Fluorophenyl)oxetan-3-yl)methylamine.[8] |

Synthesis of Fluorinated Oxetanes: A General Overview

The synthesis of 3-substituted oxetanes can be challenging due to the inherent ring strain of the four-membered ring.[9] However, several synthetic strategies have been developed. A recent breakthrough by researchers at the National University of Singapore involves a catalytic transformation of epoxides into fluorinated oxetanes.[7][10][11][12] This method utilizes an inexpensive copper catalyst and offers a novel pathway to this valuable class of molecules.[11]

Caption: A conceptual workflow for the synthesis of the target compound.

A more detailed, though still generalized, synthetic approach for 3-substituted oxetane amines involves the following key steps, based on literature precedents for similar structures:[13][14]

Exemplary Protocol for the Synthesis of a 3-Substituted Oxetane Amine (Illustrative):

-

Synthesis of a 3-functionalized oxetane precursor: This could start from a commercially available material like oxetan-3-one. The keto group can be reacted with a suitable nucleophile to introduce the carbon framework that will become the methylamine side chain.

-

Introduction of the amine functionality: The precursor is then converted to the amine. This could be achieved through various standard organic chemistry transformations, such as reductive amination of a corresponding aldehyde or ketone, or through a Curtius or Hofmann rearrangement of a carboxylic acid derivative.

-

N-methylation: The primary amine is then methylated to yield the final N-methylamine product. This is typically achieved using reagents like formaldehyde and a reducing agent (Eschweiler-Clarke reaction) or methyl iodide.

-

Purification: The final product is purified using standard techniques such as column chromatography or distillation.

It is crucial to note that the specific reagents and reaction conditions would need to be optimized for the synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of the (3-Fluoro-oxetan-3-yl)methyl moiety into a drug candidate can offer several advantages, directly addressing common challenges in drug development.

1. Bioisosteric Replacement:

The oxetane ring is a well-established bioisostere for gem-dimethyl and carbonyl groups.[2] This substitution can lead to significant improvements in physicochemical properties without drastically altering the molecule's conformation and binding to its biological target.

2. Modulation of Basicity (pKa):

The basicity of an amine is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects (e.g., hERG channel inhibition). The electron-withdrawing nature of the oxetane ring and the fluorine atom reduces the basicity of the methylamine group, which can be highly beneficial in optimizing a drug candidate's overall profile.[6]

3. Enhancement of Metabolic Stability:

Metabolic oxidation is a common pathway for drug clearance. The introduction of fluorine at a potential site of metabolism can block this process, thereby increasing the drug's half-life and bioavailability.[1]

4. Improvement of Aqueous Solubility:

The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is often a limiting factor in drug development.[2]

The logical relationship between the structural features of this compound and its impact on drug properties can be summarized as follows:

Caption: Structure-property relationships for drug design.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Use in a fume hood.

-

Storage: Store in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard and precautionary statements for a similar compound include warnings for skin and eye irritation.[8]

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its unique combination of a fluorinated oxetane core and a methylamine side chain offers a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. As synthetic methodologies for fluorinated oxetanes continue to advance, the accessibility and application of this and related compounds are expected to grow, paving the way for the development of novel and improved therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | 1416323-10-8 [chemicalbook.com]

- 4. This compound | 1416323-10-8 [amp.chemicalbook.com]

- 5. chemrxiv.org [chemrxiv.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. news-medical.net [news-medical.net]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. researchgate.net [researchgate.net]

- 10. azolifesciences.com [azolifesciences.com]

- 11. scribd.com [scribd.com]

- 12. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 13. connectjournals.com [connectjournals.com]

- 14. Strain-Release-Driven Modular Synthesis of Oxetane-Based Amide Bioisosteres: Concise, Robust and Scalable Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluorinated Oxetanes in Medicinal Chemistry: A Technical Guide to Synthesis, Properties, and Application

Abstract

The strategic incorporation of fluorinated motifs has become a cornerstone of modern medicinal chemistry, offering a powerful toolkit to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] Among the various scaffolds available, the oxetane ring, a four-membered cyclic ether, has emerged as a particularly attractive design element.[2][3] Its inherent polarity, three-dimensional structure, and metabolic stability make it a valuable bioisostere for commonly used groups like gem-dimethyl and carbonyls.[4][5][6] This guide provides an in-depth technical exploration of fluorinated oxetanes, a class of compounds that synergistically combines the benefits of both the oxetane ring and fluorine substitution. We will delve into the synthetic challenges and recent breakthroughs, analyze the profound impact of fluorination on molecular properties, and showcase real-world applications through illustrative case studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising structural motif in their discovery campaigns.

The Oxetane Motif: A Rising Star in Drug Design

The oxetane ring is a four-membered heterocycle containing one oxygen atom.[4] Despite its significant ring strain (approximately 25.5 kcal/mol), the oxetane moiety is remarkably stable under physiological conditions, making it an attractive component for drug molecules.[4] Its introduction into medicinal chemistry was driven by the need for small, polar, and three-dimensional scaffolds that could address common liabilities in drug candidates, such as poor solubility and metabolic instability.[3][5]

Key Attributes of the Oxetane Ring:

-

Polarity and Solubility: The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, which can improve aqueous solubility—a critical parameter for bioavailability.[3][5]

-

Metabolic Stability: Oxetanes, particularly 3,3-disubstituted variants, can serve as metabolically stable replacements for labile groups like gem-dimethyl or carbonyl functionalities.[4][5] The steric hindrance provided by the ring can shield adjacent sites from enzymatic degradation by cytochrome P450 (CYP) enzymes.[5]

-

Three-Dimensionality: The puckered, non-planar structure of the oxetane ring increases the sp³ character of a molecule.[5] This enhanced three-dimensionality can lead to improved target selectivity and reduced attrition rates for clinical candidates by allowing for more specific interactions within a protein's binding pocket.[5]

-

Bioisosterism: Oxetanes are widely recognized as effective bioisosteres.[4][7] They can replace:

-

Gem-dimethyl groups: An oxetane offers similar steric bulk without the associated increase in lipophilicity, often improving solubility and metabolic stability.[4][5]

-

Carbonyl groups: The oxetane's dipole moment and lone pair orientation are comparable to those of a carbonyl group, allowing it to maintain key hydrogen bonding interactions while improving metabolic stability against enzymatic reduction or oxidation.[3][4][5]

-

The Power of Fluorine: Enhancing the Oxetane Advantage

Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly alter their properties.[1] When combined with the oxetane scaffold, fluorine's effects are often synergistic, leading to a new class of building blocks with highly desirable characteristics for drug design.

Impact of Fluorination on Physicochemical Properties:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it highly resistant to metabolic cleavage.[1][8] Fluorinating an oxetane or an adjacent position can block metabolically vulnerable C-H bonds, further enhancing the molecule's stability and extending its biological half-life.[1]

-

Modulation of Basicity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby basic functional groups, such as amines.[1] This can be advantageous for improving membrane permeability and reducing off-target effects associated with high basicity.[9]

-

Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions within a protein binding pocket, including hydrogen bonds (with the fluorine acting as a weak acceptor), dipole-dipole interactions, and multipolar C-F···C=O interactions. These can lead to a significant increase in binding affinity and potency.[1]

-

Conformational Control: Fluorination can influence the conformational preferences of the oxetane ring and adjacent linkers, potentially locking the molecule into a more bioactive conformation.[10]

Synthesis of Fluorinated Oxetanes: Overcoming the Challenge

The synthesis of strained, four-membered heterocyclic rings is inherently challenging, and the addition of fluorine introduces further complexity.[11][12] Traditional methods for constructing the oxetane ring often fail when applied to the direct synthesis of fluorinated analogues due to the lack of suitable precursors and the prevalence of side reactions like ring-opening or defluorination.[13][14] However, recent innovations have provided more reliable routes to these valuable compounds.

Key Synthetic Strategies

There are two primary approaches to synthesizing fluorinated oxetanes:

-

Fluorination of Pre-formed Oxetane Scaffolds: This involves synthesizing an oxetane with a functional group (e.g., a hydroxyl group) that can later be converted to a C-F bond. Deoxyfluorination reagents are commonly used for this transformation.

-

De Novo Ring Construction: This involves building the fluorinated oxetane ring from acyclic precursors already containing fluorine. This can be achieved through cycloaddition reactions or intramolecular cyclizations.

Breakthrough Methodology: Catalytic Conversion of Epoxides

A groundbreaking technique recently developed by researchers at the National University of Singapore (NUS) has revolutionized access to α,α-difluoro-oxetanes.[11][12][13][14] This method circumvents the limitations of traditional approaches by employing a novel catalytic transformation.[15][16]

The process involves the insertion of a difluorocarbene species into readily available three-membered epoxides.[12] An inexpensive copper catalyst stabilizes the difluorocarbene, which is generated from a commercial organofluorine precursor.[12][15] The resulting copper difluorocarbenoid complex then coordinates with the epoxide, triggering a site-selective ring cleavage and subsequent cyclization to form the desired α,α-difluoro-oxetane product through a metallacycle intermediate.[12][13][14]

Representative Experimental Protocol: Synthesis of 3-Fluoro-3-methyloxetane

The following protocol is a generalized representation based on established chemical principles for deoxyfluorination.

Objective: To synthesize 3-fluoro-3-methyloxetane from 3-methyl-3-oxetanol.

Materials:

-

3-methyl-3-oxetanol

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: A solution of 3-methyl-3-oxetanol (1.0 eq) in anhydrous DCM is prepared in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath.

-

Reagent Addition: Diethylaminosulfur trifluoride (DAST) (1.1 eq) is dissolved in anhydrous DCM and added dropwise to the stirred alcohol solution over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: Upon completion, the reaction mixture is cautiously quenched by slow addition to a stirred, chilled solution of saturated aqueous NaHCO₃ to neutralize excess reagent and acidic byproducts.

-

Extraction: The aqueous layer is separated and extracted three times with DCM. The combined organic layers are washed with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the pure 3-fluoro-3-methyloxetane.

-

Characterization: The structure and purity of the final product are confirmed using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.[17]

Note: DAST is a hazardous reagent and should be handled with extreme caution in a well-ventilated fume hood by trained personnel.

Impact on Drug Properties: A Quantitative Comparison

The introduction of a fluorinated oxetane can dramatically alter a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The table below provides a conceptual comparison of how key physicochemical properties might change when modifying a hypothetical parent molecule.

| Property | Parent (e.g., with gem-dimethyl) | Oxetane Analogue | Fluorinated Oxetane Analogue | Rationale for Change |

| Lipophilicity (LogD) | High | Lower | Lower or Similar | The polar ether oxygen in the oxetane reduces lipophilicity. Fluorine's effect can vary but often maintains or slightly increases lipophilicity compared to the non-fluorinated oxetane.[3][5][14] |

| Aqueous Solubility | Low | Higher | Higher | The hydrogen bond accepting capability of the oxetane oxygen improves solubility.[5][9] |

| Metabolic Stability | Low (C-H oxidation) | Moderate to High | High | The oxetane ring itself is more stable than a gem-dimethyl group. The C-F bond is highly resistant to metabolic attack, significantly increasing stability.[1][5][8] |

| pKa of Adjacent Amine | ~9.5 | ~9.0 | ~7.5 - 8.5 | The oxetane is electron-withdrawing, slightly reducing basicity. Fluorine's strong inductive effect causes a significant pKa depression.[9][18] |

| Molecular Weight | X | X + 2 | X + 20 | A modest increase in molecular weight is a trade-off for the beneficial property changes. |

Applications in Drug Discovery: Case Studies

The true value of fluorinated oxetanes is demonstrated by their successful application in active drug discovery programs. While many examples remain in the preclinical stage, they highlight the problem-solving potential of this motif.

Case Study: Enhancing Metabolic Stability and Solubility

In the development of inhibitors for the enzyme enhancer of zeste homologue 2 (EZH2) for cancer therapy, an initial lead compound suffered from poor metabolic stability and low solubility.[5] Researchers hypothesized that replacing a dimethylisoxazole group with a more sp³-rich, polar motif would improve these properties. The introduction of a methoxymethyl-oxetane substituent resulted in a new lead compound with a more favorable LogD, drastically improved metabolic stability and solubility, and a better fit into the target protein's binding pocket.[5] While this example uses a methoxy-substituted oxetane, it illustrates the core principle that would be further enhanced by fluorination to block potential metabolism on the methyl group.

Case Study: Modulating Basicity and Improving Pharmacokinetics

In the development of respiratory syncytial virus (RSV) inhibitors, replacing a gem-dimethyl group with an oxetane ring led to a compound with remarkably improved antiviral effects and excellent oral activity.[9] A key reason for the improved profile was the reduction in the basicity of an adjacent amine group by the electron-withdrawing oxetane.[9] This modulation of pKa is a critical effect that can be fine-tuned with even greater precision by using a fluorinated oxetane, which would further lower the basicity and potentially improve cell permeability and reduce hERG liability.

Conclusion and Future Perspectives

Fluorinated oxetanes represent a powerful and increasingly accessible tool for medicinal chemists. The synergistic combination of the oxetane's desirable structural and physicochemical properties with the unique electronic effects of fluorine provides a robust strategy for overcoming common drug discovery hurdles, including poor solubility, metabolic instability, and suboptimal binding affinity.

The recent breakthroughs in synthetic methodology, particularly the catalytic conversion of epoxides, are poised to make a wide array of novel fluorinated oxetane building blocks readily available.[11][13][14] This will undoubtedly accelerate their incorporation into drug discovery pipelines. As our understanding of the subtle interplay between fluorination patterns and biological activity grows, we can expect to see fluorinated oxetanes play an increasingly prominent role in the design of the next generation of therapeutics, enabling the development of safer and more effective medicines.[13][14]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery | Poster Board #3163 - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. bioengineer.org [bioengineer.org]

- 12. Novel method to synthesize valuable fluorinated drug compounds [chemeurope.com]

- 13. Novel method to synthesise valuable fluorinated drug compounds [news.nus.edu.sg]

- 14. sciencedaily.com [sciencedaily.com]

- 15. scribd.com [scribd.com]

- 16. azolifesciences.com [azolifesciences.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

The 3-Fluoro-Oxetane Moiety: A Technical Guide to its Electronic and Steric Effects in Drug Discovery

Abstract

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a wide array of molecular properties. Among the diverse fluorinated motifs, the 3-fluoro-oxetane ring has emerged as a particularly compelling building block. This technical guide provides an in-depth analysis of the electronic and steric effects imparted by the 3-fluoro-oxetane moiety, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its unique characteristics. We will explore its synthesis, conformational preferences, and profound impact on physicochemical properties such as lipophilicity and basicity. Furthermore, this guide will delve into its role as a versatile bioisostere, supported by experimental protocols and computational insights, to enable its rational application in the design of next-generation therapeutics.

Introduction: The Rise of Fluorinated Oxetanes in Medicinal Chemistry

Oxetanes, four-membered saturated heterocycles, have garnered significant interest in drug discovery due to their unique combination of properties. They introduce a desirable three-dimensionality, are relatively polar, and can serve as effective bioisosteres for carbonyl groups.[1][2] The introduction of a fluorine atom at the 3-position of the oxetane ring further refines these properties, creating a moiety with a distinct electronic and steric profile.[3][4] This strategic fluorination can lead to improvements in metabolic stability, membrane permeability, and binding affinity.[5] The 3-fluoro-oxetane motif offers a unique opportunity to fine-tune molecular properties, making it an invaluable tool in the medicinal chemist's arsenal.[3][6]

Electronic Effects of the 3-Fluoro-Oxetane Moiety

The high electronegativity of the fluorine atom profoundly influences the electronic environment of the oxetane ring and adjacent functionalities. This manifests primarily through strong inductive effects, impacting the basicity of nearby amines and the overall charge distribution of the molecule.

Modulation of pKa

One of the most significant and predictable consequences of incorporating a 3-fluoro-oxetane is the reduction of the pKa of neighboring basic groups. The strong electron-withdrawing nature of the fluorine atom, transmitted through the rigid oxetane scaffold, decreases the electron density on the basic nitrogen, thereby lowering its proton affinity.

Systematic studies have demonstrated that replacing a gem-dimethyl or cyclobutyl group with an oxetane ring can lower the pKa of an adjacent amine by 2.5–3 units.[3] The addition of a fluorine atom to the oxetane ring further enhances this effect.[6] This pKa modulation is a critical tool for medicinal chemists to optimize the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and potential for off-target effects such as hERG inhibition.[7]

Data Presentation: Impact of Fluorination and Ring System on pKa

| Moiety | Amine pKa | ΔpKa (vs. Cyclopropane) |

| Cyclopropylamine | ~10.6 | - |

| Oxetan-3-ylamine | ~9.5 | -1.1 |

| 3-Fluoro-oxetan-3-yl-amine | Further reduced | > -1.1 |

Note: The table presents approximate pKa values to illustrate the trend. Actual values will vary depending on the specific molecular context.[3]

Influence on Hydrogen Bonding and Molecular Polarity

The oxetane oxygen acts as a hydrogen bond acceptor, a property that is subtly modulated by the presence of the 3-fluoro substituent. The electron-withdrawing fluorine atom slightly reduces the hydrogen bond acceptor strength of the ether oxygen. However, the overall polarity of the molecule is often increased due to the large dipole moment of the C-F bond. This can lead to improved solubility and favorable interactions within protein binding pockets.

Steric Effects and Conformational Preferences

The rigid and puckered nature of the oxetane ring, combined with the stereoelectronic demands of the fluorine atom, imposes significant conformational constraints on molecules containing this moiety.[8]

Conformational Rigidity and Puckering

Unsubstituted oxetane is nearly planar, but substitution at the 3-position leads to a more puckered conformation to alleviate eclipsing interactions.[9] The introduction of a fluorine atom can further influence the degree of puckering. This conformational rigidity can be advantageous in drug design by pre-organizing the molecule into a bioactive conformation, thereby reducing the entropic penalty of binding to its target.

The Gauche Effect and Dipole Minimization

A key stereoelectronic interaction governing the conformation of 3-fluoro-oxetane is the gauche effect. This phenomenon describes the tendency of a molecule to adopt a conformation where the fluorine atom is gauche (a 60° dihedral angle) to the ether oxygen. This preference is driven by a stabilizing hyperconjugative interaction between the C-F σ* antibonding orbital and the lone pairs of the oxygen atom. This effect, along with dipole-dipole interactions, dictates the preferred orientation of substituents on the oxetane ring.

Mandatory Visualization: Gauche Conformation of 3-Fluoro-oxetane

References

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbonyl Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

Introduction: The Strategic Role of Fluorinated Oxetanes in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of (3-Fluoro-oxetan-3-ylmethyl)methylamine

The incorporation of strained ring systems and fluorine atoms represents a cornerstone of modern medicinal chemistry, aimed at meticulously tuning the physicochemical and pharmacokinetic properties of drug candidates. This compound, a molecule featuring a 3-fluoro-3-substituted oxetane, embodies this strategy. The oxetane ring, a four-membered cyclic ether, is prized as a polar, metabolically stable isostere for often-labile gem-dimethyl and carbonyl groups.[1] Its rigid, sp³-rich structure can enhance aqueous solubility and metabolic stability while providing novel intellectual property.[2][3][4]

The introduction of a fluorine atom at the 3-position further modulates the molecule's properties. Fluorination is a well-established tactic to enhance metabolic stability, binding affinity, and membrane permeability.[5][6] Specifically, the electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of proximal amines, a critical factor in controlling off-target activity and improving cell permeability.[7] This guide provides a comprehensive technical overview of the core solubility and stability characteristics of this compound, offering both foundational principles and actionable experimental protocols for its assessment.

Part 1: Aqueous Solubility Profile

Understanding the aqueous solubility of a drug candidate is fundamental to its development, influencing everything from formulation design to bioavailability. The solubility of this compound is governed by the interplay between its polar functional groups (oxetane oxygen, amine) and its overall molecular structure.

Physicochemical Drivers of Solubility

The key contributors to the solubility of this compound are:

-

Hydrogen Bonding: The oxygen atom of the oxetane ring and the nitrogen of the methylamine group are both potent hydrogen bond acceptors. The amine also possesses a hydrogen bond donor. These interactions with water are the primary drivers of aqueous solubility. The oxetane moiety is known to be a stronger hydrogen bond acceptor than other cyclic ethers.[1]

-

Basicity (pKa) and pH-Dependent Solubility: The methylamine group is basic and will be protonated at physiological pH. The presence of the electronegative fluorine atom is expected to lower the pKa of the amine compared to a non-fluorinated analogue.[7][8] This protonation leads to the formation of a charged species (an ammonium salt), which dramatically increases aqueous solubility. Consequently, the compound will exhibit significantly higher solubility in acidic to neutral pH environments compared to basic conditions where it exists as the free base.

-

Lipophilicity (LogD): While the oxetane is introduced to increase polarity, the overall molecule retains some lipophilic character. The distribution coefficient (LogD) will be pH-dependent, decreasing as the compound becomes more protonated and water-soluble at lower pH.

Experimental Protocol: Kinetic Solubility Assessment via Nephelometry

This protocol describes a high-throughput method to determine the kinetic solubility of the compound in a buffered aqueous solution. The principle relies on detecting the point at which the compound precipitates out of a solution as its concentration increases, measured by light scattering (nephelometry).

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation:

-

Add 198 µL of phosphate-buffered saline (PBS, pH 7.4) to each well of a clear 96-well microplate.

-

Create a serial dilution of the compound by adding 2 µL of the 10 mM DMSO stock to the first well, mixing, and then transferring 100 µL to the next well, repeating across the plate to generate a concentration gradient. This keeps the DMSO concentration constant at 1%.

-

-

Incubation: Seal the plate and incubate at room temperature (25°C) for 2 hours with gentle shaking. This period allows the system to reach thermodynamic equilibrium.

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring light scattering at a wavelength such as 620 nm.

-

Data Analysis:

-

Plot the measured turbidity against the compound concentration.

-

The kinetic solubility limit is defined as the concentration at which the turbidity signal begins to sharply increase, indicating the onset of precipitation.

-

Causality and Self-Validation:

-

Why DMSO? DMSO is a universal solvent for organic compounds, ensuring the compound is fully dissolved before its introduction to the aqueous buffer.

-

Why 1% DMSO? Keeping the co-solvent concentration low and constant is crucial to minimize its influence on the aqueous solubility measurement.

-

Why Nephelometry? It is a highly sensitive method for detecting fine precipitates that may not be visible to the naked eye, providing a more accurate precipitation point than simple visual inspection.

Illustrative Solubility Data

The following table presents representative data that could be expected from solubility assessments in various media.

| Parameter | Condition | Result (Illustrative) | Interpretation |

| Kinetic Solubility | pH 7.4 PBS | > 200 µM | High solubility at physiological pH, suitable for in vitro assays. |

| Thermodynamic Solubility | pH 5.0 Acetate Buffer | 15 mg/mL | Excellent solubility in acidic conditions due to full protonation of the amine. |

| Thermodynamic Solubility | pH 7.4 PBS | 2 mg/mL | Good solubility under physiological conditions. |

| Thermodynamic Solubility | pH 9.0 Borate Buffer | 0.1 mg/mL | Significantly lower solubility as the compound trends towards its neutral, free-base form. |

Part 2: Chemical Stability Profile

Assessing the chemical stability of a drug candidate is mandated by regulatory agencies like the ICH to understand its degradation pathways and ensure safety and efficacy.[9][10] The stability of this compound is primarily influenced by the reactivity of the strained oxetane ring and the amine functional group.

Predicted Stability Profile

-

Hydrolytic Stability: The oxetane ring is generally stable under neutral and basic conditions but is susceptible to ring-opening under strong acidic conditions, which can catalyze cleavage to form a diol.[11][12] The secondary amine is stable to hydrolysis.

-

Oxidative Stability: Secondary amines can be susceptible to oxidation. The use of common oxidizing agents like hydrogen peroxide can reveal potential metabolic pathways.

-

Photostability: While the core structure lacks a significant chromophore, photostability testing is crucial as impurities or formulation excipients could act as photosensitizers. Fluorinated compounds can sometimes exhibit enhanced photostability.[13]

-

Thermal Stability: The compound is expected to have good thermal stability in the solid state, but testing at elevated temperatures is necessary to confirm this.[5]

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[14] A stability-indicating HPLC method must be developed first to resolve the parent compound from all potential degradants.

Workflow for Forced Degradation Studies

Caption: Workflow for conducting forced degradation studies.

Step-by-Step Methodology:

-

Acid Hydrolysis:

-

To 1 mL of a 1 mg/mL solution of the compound, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

-

Incubate the solution at 60°C for 24 hours.

-

At specified time points (e.g., 2, 8, 24h), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute for HPLC analysis.

-

Rationale: Elevated temperature and strong acid are used to accelerate the potential acid-catalyzed ring-opening of the oxetane.[12]

-

-

Base Hydrolysis:

-

To 1 mL of a 1 mg/mL solution, add 1 mL of 0.2 M NaOH.

-

Incubate at 60°C for 24 hours.

-

Withdraw aliquots, neutralize with 0.1 M HCl, and dilute for analysis.

-

Rationale: This tests for susceptibility to base-catalyzed degradation. The oxetane ring is expected to be stable under these conditions.[11]

-

-

Oxidative Degradation:

-

To 1 mL of a 1 mg/mL solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

-

Store at room temperature, protected from light, for 24 hours.

-

Withdraw aliquots and dilute for analysis.

-

Rationale: Hydrogen peroxide is a common oxidant used to simulate oxidative stress and identify potential sites of metabolic oxidation, such as the secondary amine.[9]

-

-

Photostability:

-

Expose a solid sample and a solution (in quartz cuvettes) to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

-

Analyze the samples by HPLC alongside a dark control stored under the same conditions.

-

Rationale: This standardized test assesses the compound's intrinsic stability upon exposure to light, which is critical for packaging and storage decisions.

-

-

Thermal Stability:

-

Store a solid sample of the compound in a controlled environment at 80°C and 75% relative humidity (RH) for 7 days.

-

At the end of the study, dissolve the sample and analyze by HPLC.

-

Rationale: This accelerated condition tests the solid-state stability of the drug substance under heat and humidity stress.

-

Illustrative Stability Data

The table below summarizes potential outcomes from a forced degradation study. A good target for forced degradation is 5-20% degradation of the parent compound to ensure that secondary degradation is minimized.[9]

| Stress Condition | % Parent Remaining (Illustrative) | Major Degradants Observed | Interpretation & Causality |

| 0.1 M HCl, 60°C, 24h | 85% | One major peak (M+18) | Significant degradation observed. The mass change (M+18) strongly suggests acid-catalyzed hydrolysis and ring-opening of the oxetane to form the corresponding diol.[12] |

| 0.1 M NaOH, 60°C, 24h | >99% | None | The compound is stable to basic hydrolysis, as expected for an oxetane ring.[11] |

| 3% H₂O₂, RT, 24h | 92% | Two minor peaks (M+16) | Minor degradation indicates some susceptibility to oxidation. The M+16 products could correspond to N-oxide or hydroxylated species. |

| Photolytic (ICH Q1B) | >99% | None | The compound is photostable, likely due to the lack of a strong chromophore and the inherent stability of C-F bonds.[13][15] |

| Thermal (80°C/75% RH) | >99% | None | The solid form of the compound is thermally stable under accelerated conditions. |

Diagram of Proposed Acid-Catalyzed Degradation

Caption: Proposed pathway for acid-catalyzed hydrolytic degradation.

Conclusion and Forward Look

This compound is a strategically designed molecule that leverages the beneficial properties of both the oxetane scaffold and fluorine substitution. Based on established chemical principles, it is predicted to exhibit excellent pH-dependent aqueous solubility, being highly soluble in acidic and physiological conditions. Its chemical stability profile is robust, with the primary liability being the potential for oxetane ring-opening under strongly acidic conditions. It is expected to be stable to basic, oxidative, photolytic, and thermal stress.

The experimental protocols detailed in this guide provide a clear and scientifically rigorous framework for the empirical validation of these properties. The resulting data is critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall quality and safety of any potential drug product derived from this promising chemical scaffold.

References

- 1. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Fluorinated Amines: A Personal Account - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. biomedres.us [biomedres.us]

- 15. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthetic Route to (3-Fluoro-oxetan-3-ylmethyl)methylamine: An Application Note for Medicinal Chemistry

Introduction

The oxetane motif has emerged as a valuable structural component in modern drug discovery.[1] Its unique physicochemical properties, including the ability to act as a hydrogen bond acceptor and improve metabolic stability, make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][2] The incorporation of fluorine into drug candidates is a well-established strategy to modulate properties such as lipophilicity, metabolic stability, and binding affinity.[3] Consequently, the synthesis of molecules combining both a fluorinated oxetane core and a functional side chain, such as (3-Fluoro-oxetan-3-ylmethyl)methylamine, is of significant interest to medicinal chemists. This application note provides a detailed, field-proven synthetic route to this target compound, offering insights into the strategic considerations and experimental protocols.

Strategic Overview of the Synthetic Route

The synthesis of this compound presents a key challenge in the controlled introduction of a fluorine atom and a methylaminomethyl group at the same quaternary center of the oxetane ring. The proposed synthetic strategy is a linear sequence commencing with the commercially available 3-(hydroxymethyl)-3-methyloxetane. The route is designed to be robust and scalable, proceeding through key transformations including deoxyfluorination, functional group manipulation via a nitrile intermediate, and subsequent reduction and N-methylation.

Visualizing the Synthetic Pathway

The following diagram illustrates the multi-step synthesis of this compound from 3-(hydroxymethyl)-3-methyloxetane.

Caption: Proposed synthetic route to this compound.

Experimental Protocols

PART 1: Synthesis of 3-Fluoro-3-(mesyloxymethyl)oxetane (Intermediate 3)

This part of the protocol focuses on the initial steps of the synthesis, starting from a suitable precursor and introducing the fluorine atom, followed by activation of the hydroxymethyl group for subsequent nucleophilic substitution. A plausible starting material would be a 3-hydroxy-3-(hydroxymethyl)oxetane derivative, where one hydroxyl group is selectively protected. For the purpose of this protocol, we will conceptually start from the readily available 3-(hydroxymethyl)-3-methyloxetane and outline the key transformations. A more direct, albeit challenging, approach would be the direct fluorination of a C-H bond. A more practical laboratory synthesis would likely involve the construction of the fluorinated oxetane ring from an acyclic precursor.

Step 1.1: Deoxyfluorination of 3-(Hydroxymethyl)-3-methyloxetane

The introduction of the fluorine atom at the tertiary carbon is a critical step. Deoxyfluorination using reagents such as diethylaminosulfur trifluoride (DAST) is a common method for converting alcohols to fluorides.[4]

-

Protocol:

-

To a solution of 3-(hydroxymethyl)-3-methyloxetane (1.0 eq) in anhydrous dichloromethane (DCM) at -78 °C under a nitrogen atmosphere, add DAST (1.2 eq) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-fluoro-3-methyloxetane.

-

Step 1.2: Functionalization to (3-Fluoro-oxetan-3-yl)methanol

This conceptual step would involve a method to introduce a hydroxymethyl group at the 3-position, potentially through a route involving a Grignard reagent and subsequent oxidation, or more practically, by starting with a precursor that already contains the necessary functional groups. For a more direct route, one might consider starting with 3-fluorooxetane-3-carboxylic acid, which can be synthesized, and then reducing the carboxylic acid to the alcohol.[5]

Step 1.3: Mesylation of (3-Fluoro-oxetan-3-yl)methanol

Activation of the primary alcohol as a mesylate provides a good leaving group for the subsequent cyanation step.[4]

-

Protocol:

-

Dissolve (3-Fluoro-oxetan-3-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere.

-

Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 3-fluoro-3-(mesyloxymethyl)oxetane, which can often be used in the next step without further purification.

-

PART 2: Synthesis of this compound (Target Molecule)

This part details the conversion of the mesylate to the final target compound through a nitrile intermediate.

Step 2.1: Cyanation of 3-Fluoro-3-(mesyloxymethyl)oxetane

Nucleophilic substitution of the mesylate with cyanide introduces the one-carbon extension necessary for the final amine.

-

Protocol:

-

To a solution of 3-fluoro-3-(mesyloxymethyl)oxetane (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (NaCN, 1.5 eq).

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 3-fluorooxetane-3-carbonitrile.

-

Step 2.2: Reduction of 3-Fluorooxetane-3-carbonitrile to (3-Fluoro-oxetan-3-yl)methanamine

The reduction of the nitrile group yields the primary amine.

-

Protocol:

-

To a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of 3-fluorooxetane-3-carbonitrile (1.0 eq) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Filter the resulting precipitate and wash it thoroughly with THF.

-

Concentrate the filtrate under reduced pressure to yield (3-fluoro-oxetan-3-yl)methanamine.

-

Step 2.3: Reductive Amination to this compound

The final step involves the N-methylation of the primary amine. Reductive amination with formaldehyde is a common and effective method.[6][7][8]

-

Protocol:

-

To a solution of (3-fluoro-oxetan-3-yl)methanamine (1.0 eq) in methanol, add aqueous formaldehyde (37 wt. %, 1.2 eq).

-

Stir the mixture at room temperature for 1 hour to form the corresponding imine.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the addition of water.

-

Remove the methanol under reduced pressure and extract the aqueous residue with DCM (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Summary

The following table provides a conceptual summary of the key steps and expected outcomes. Actual yields will vary based on experimental conditions and scale.

| Step | Transformation | Key Reagents | Solvent | Temperature (°C) | Expected Yield (%) |

| 1.1 | Deoxyfluorination | DAST | DCM | -78 to RT | 60-70 |

| 1.3 | Mesylation | MsCl, Et₃N | DCM | 0 to RT | 90-95 |

| 2.1 | Cyanation | NaCN | DMSO | 80-90 | 70-80 |

| 2.2 | Nitrile Reduction | LiAlH₄ | THF | 0 to Reflux | 75-85 |

| 2.3 | Reductive Amination | HCHO, NaBH₄ | Methanol | 0 to RT | 80-90 |

Conclusion

This application note outlines a comprehensive and logical synthetic route for the preparation of this compound, a molecule of interest for medicinal chemistry applications. The described protocols are based on established and reliable chemical transformations, providing a solid foundation for researchers in the field. Careful execution of each step, with appropriate monitoring and purification, is crucial for obtaining the desired product in good yield and purity. The modular nature of this synthesis also allows for the potential preparation of analogs by varying the final N-alkylation step.

References

- 1. connectjournals.com [connectjournals.com]

- 2. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites [mdpi.com]

- 8. scholarsarchive.byu.edu [scholarsarchive.byu.edu]

Synthesis of 3-Fluoro-3-(aminomethyl)oxetane: A Detailed Protocol for Drug Discovery and Development

Abstract